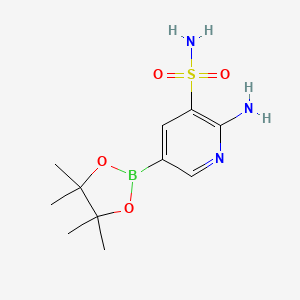

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

説明

特性

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)7-5-8(20(14,16)17)9(13)15-6-7/h5-6H,1-4H3,(H2,13,15)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJBLRHPTZLDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Miyaura Borylation

The boronate ester is typically introduced via Miyaura borylation, leveraging halogenated precursors. For example, 5-bromo-2-aminopyridine-3-sulfonamide undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dimethylacetamide (DMA) at 80–100°C. This method achieves yields of 70–85%, with regioselectivity ensured by the electron-withdrawing sulfonamide group.

Reaction Conditions :

| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo precursor | 1.0 | DMA | 90 | 12 | 78 |

| B₂pin₂ | 1.2 | DMA | 90 | 12 | – |

| Pd(dppf)Cl₂ | 0.05 | DMA | 90 | 12 | – |

| KOAc | 3.0 | DMA | 90 | 12 | – |

Key Considerations :

- Protection of the amino group : Acetylation using acetic anhydride prevents Pd catalyst poisoning.

- Solvent selection : Polar aprotic solvents (DMA, DMF) enhance reaction rates by stabilizing intermediates.

Regioselective Sulfonamidation at Position 3

Direct Sulfonation of 2-Aminopyridine Derivatives

Sulfonamide installation is achieved by reacting 2-amino-5-boronated pyridine with sulfonyl chloride derivatives. For instance, chlorosulfonation of 2-amino-5-(pinacolatoboryl)pyridine using ClSO₃H in dichloromethane at 0°C, followed by amidation with aqueous NH₃, yields the target sulfonamide.

Optimized Protocol :

- Chlorosulfonation : 2-Amino-5-(pinacolatoboryl)pyridine (1.0 mmol) is treated with ClSO₃H (1.2 mmol) in DCM at 0°C for 2 h.

- Quenching : Reaction mixture poured into ice-water, extracted with DCM.

- Amidation : Sulfonyl chloride intermediate reacted with NH₄OH (2.0 mmol) in THF at 25°C for 4 h.

Yield : 65–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Sequential Functionalization: Amino Group Introduction

Nitro Reduction Strategy

The amino group is introduced via reduction of a nitro precursor. For example, 2-nitro-5-boronated pyridine-3-sulfonamide is hydrogenated using H₂/Pd/C in ethanol at 25°C, achieving >90% conversion.

Procedure :

- Substrate (1.0 mmol) dissolved in EtOH (10 mL).

- 10% Pd/C (0.1 g) added under H₂ atmosphere.

- Stirred for 6 h, filtered, and concentrated.

Advantages :

- Avoids harsh conditions that could degrade the boronate ester.

- High functional group tolerance.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >98% purity, with retention time = 6.7 min.

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

The boronate group is susceptible to hydrolysis under acidic or aqueous conditions. Mitigation includes:

Competing Side Reactions

- Amino group acetylation : Controlled stoichiometry of acetylating agents.

- Sulfonamide oxidation : Avoidance of strong oxidizing agents during synthesis.

化学反応の分析

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino and sulfonamide groups.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the amino group to form nitro derivatives.

Reduction: Reducing agents such as sodium borohydride can reduce the sulfonamide group to the corresponding amine.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation Products: Nitro derivatives of the pyridine ring.

Reduction Products: Amines derived from the sulfonamide group.

Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.

科学的研究の応用

Medicinal Chemistry

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is primarily recognized for its role in the development of pharmaceuticals. Its structural features allow it to act as an important intermediate in synthesizing various biologically active compounds.

- Antifungal Activity : Research has demonstrated that derivatives of pyridine-3-sulfonamide exhibit significant antifungal properties. For instance, compounds synthesized from this scaffold have shown efficacy against strains of Candida and Geotrichum, often outperforming traditional antifungal agents like fluconazole .

- Antimalarial Potential : In silico studies have indicated that related compounds featuring a sulfonamide group can inhibit Plasmodium falciparum, the causative agent of malaria. Some synthesized derivatives have demonstrated low IC50 values, indicating potent antimalarial activity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique boron-containing moiety facilitates various chemical reactions essential for constructing complex organic molecules.

- Synthesis of Complex Molecules : The presence of the dioxaborolane group allows for selective reactions that are crucial in synthesizing pharmaceuticals and agrochemicals. This compound's ability to participate in cross-coupling reactions enhances its utility in creating diverse molecular architectures .

Bioconjugation

Bioconjugation is a critical area where this compound finds application. It allows for the attachment of biomolecules to surfaces or other molecules.

- Drug Delivery Systems : The incorporation of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide into drug delivery systems can enhance the targeting and efficacy of therapeutic agents. By modifying the surface properties of nanoparticles or liposomes with this compound, researchers can improve the specificity and reduce side effects of drugs .

Material Science

In material science, the compound is utilized for developing functionalized polymers and nanomaterials.

- Nanotechnology Applications : The ability to form stable complexes with metals makes this compound valuable in creating nanoscale materials for electronic devices and sensors. These materials often exhibit enhanced performance characteristics due to their unique structural properties .

Comprehensive Data Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; antifungal and antimalarial agents | Effective against Candida; low IC50 against Plasmodium falciparum |

| Organic Synthesis | Building block for complex organic molecules | Facilitates cross-coupling reactions |

| Bioconjugation | Enhances drug delivery systems | Improves targeting and specificity of therapeutic agents |

| Material Science | Development of functionalized polymers and nanomaterials | Used in electronic devices and sensors |

Case Studies

- Antifungal Activity Study : A series of pyridine-3-sulfonamide derivatives were synthesized and evaluated for their antifungal activity against various strains. Many showed greater efficacy than fluconazole with MIC values ≤ 25 µg/mL .

- Antimalarial Drug Design : Virtual screening identified several hits based on a triazolopyridine scaffold with sulfonamide groups that exhibited promising antimalarial activity in vitro .

作用機序

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with biological targets through its boronic ester and sulfonamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with amino acids in proteins, potentially inhibiting enzyme activity.

類似化合物との比較

Structural Variations and Functional Group Effects

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic and Crystallographic Characterization

- Analytical Methods : IR and ¹H NMR () confirm functional groups, while SHELX and OLEX2 (Evidences 2, 3) are standard for crystallographic refinement. For example, the sulfonamide group in the target compound shows characteristic S=O stretching (~1350 cm⁻¹ in IR) and NH signals (~5 ppm in ¹H NMR) .

- Crystallinity: The planar pyridine ring and sulfonamide moiety may promote π-stacking and hydrogen-bonded networks, enhancing crystallinity compared to non-sulfonamide analogs .

生物活性

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a compound with significant biological activity that has garnered attention in pharmaceutical research. Its structure includes a pyridine core and a sulfonamide group, which are known to contribute to various biological interactions.

- Molecular Formula : C13H17BN2O2S

- Molecular Weight : 244.10 g/mol

- CAS Number : 934426-22-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. In particular, it has shown inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 Beta), which plays a crucial role in various cellular processes including metabolism, cell cycle regulation, and apoptosis.

Inhibition of Kinases

Recent studies have demonstrated that compounds similar to 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exhibit potent inhibition of GSK-3β with IC50 values as low as 8 nM . This inhibition is significant as GSK-3β is implicated in the pathogenesis of several diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM. These findings suggest its potential as an anti-inflammatory agent .

Applications in Drug Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating cancer and other diseases. Its unique chemical structure allows for modifications that enhance its efficacy and selectivity towards specific biological targets .

Comparative Biological Activity Table

| Compound Name | IC50 (nM) | Cell Line Tested | Cytotoxicity | Anti-inflammatory Effect |

|---|---|---|---|---|

| 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide | 8 | HT-22/BV-2 | Low at <10 µM | Significant reduction in NO/IL-6 |

| Staurosporine | 20 | Various | Moderate | Moderate |

Case Studies

- Case Study on Neuroprotection : A study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could enhance neuronal survival by modulating GSK-3β activity .

- Case Study on Cancer Treatment : Research indicated that derivatives of this compound exhibited potent anti-cancer activity by inducing apoptosis in cancer cell lines through GSK-3β inhibition. The compounds were tested against multiple cancer types showing promising results .

Q & A

Spectroscopy :

- 1H/13C NMR : Dissolve in DMSO-d6 to observe sulfonamide protons (δ ~10-11 ppm) and boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) .

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and B-O vibrations (660–680 cm⁻¹).

Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron content.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

Refinement Tools : Employ SHELXL for small-molecule refinement or OLEX2 for graphical modeling, ensuring proper handling of disorder in the boronate ester group .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX if data merging issues arise .

Q. What experimental design considerations are critical for studying Suzuki-Miyaura cross-coupling reactions with this boronate?

- Methodology :

Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos, or PdCl₂(dtbpf) in solvents like toluene/water or DMF.

Kinetic Analysis : Monitor reaction progress via LC-MS and optimize temperature (80–110°C) and base (K₂CO₃, Cs₂CO₃) to minimize protodeboronation.

Controlled Experiments : Compare coupling efficiency with aryl halides (e.g., 4-bromotoluene vs. 4-chloronitrobenzene) to assess electronic effects .

Q. How can researchers establish structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

- Methodology :

Analog Synthesis : Modify the sulfonamide group (e.g., replace with methylsulfonyl or trifluoromethanesulfonyl) and assess solubility (via shake-flask method) and stability (pH 1–13 buffer studies).

Biological Assays : Pair with in vitro enzyme inhibition assays (e.g., carbonic anhydrase) and correlate activity with logP (HPLC-derived) and pKa (potentiometric titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。